Pyraziflumid
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Overview
Description
Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide discovered and developed by Nihon Nohyaku Co., Ltd . It exhibits excellent fungicidal activities against a broad range of plant diseases and has a favorable safety profile for the Integrated Pest Management (IPM) program .
Synthesis Analysis
The synthesis of Pyraziflumid involves the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent . Various N-(biphenyl-2-yl)pyrazine-2-carboxamides were synthesized, and their structure–activity relationships were studied. The optimization of the fungicidal performance of the series finally led to the identification of Pyraziflumid .
Molecular Structure Analysis
The molecular formula of Pyraziflumid is C18H10F5N3O . It is an SDHI with a unique chemical structure containing the 3-(trifluoromethyl)pyrazine-2-carboxamide group .
Chemical Reactions Analysis
While specific chemical reactions involving Pyraziflumid are not detailed in the sources, it’s known that Pyraziflumid was found by researching the unique chemical derivatives, 3-(trifluoromethyl)pyrazine-2-carboxamides .
Scientific Research Applications
Effectiveness Against Sclerotinia sclerotiorum : Pyraziflumid has been found effective against Sclerotinia sclerotiorum, a significant plant pathogen. Studies showed that Pyraziflumid could control this pathogen on rapeseed leaves, with better protective activity than curative activity (Hou et al., 2017).
Activity Against Bipolaris maydis : Research indicates Pyraziflumid's efficacy in controlling Bipolaris maydis, which causes Southern corn leaf blight in maize crops. It has shown significant control efficiency on detached corn leaves (Hou et al., 2018).
Development and Registration : Pyraziflumid was discovered and developed by Nihon Nohyaku Co., Ltd. It is known for its broad spectrum of fungicidal activities against various plant diseases and has been registered and launched in Japan and South Korea (Kikutake et al., 2020).
Synthesis and Biological Activity : The synthesis process of Pyraziflumid involves the chemical series of 3-(trifluoromethyl)pyrazine-2-carboxamides. The compound effectively controls a wide range of plant diseases (Oda et al., 2017).
Food Safety Assessment : The Food Safety Commission of Japan conducted a risk assessment of Pyraziflumid, considering its effects on human health and established an acceptable daily intake based on various studies (Food safety, 2017).
Safety And Hazards
Future Directions
Pyraziflumid was registered and launched in Japan in 2018. It was registered in South Korea in 2018 and is now under development in other countries . It is expected to be taken up by plants and move inside the plants. Pyraziflumid has a potential to move through the soil and, therefore, may reach groundwater .
properties
IUPAC Name |
N-[2-(3,4-difluorophenyl)phenyl]-3-(trifluoromethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F5N3O/c19-12-6-5-10(9-13(12)20)11-3-1-2-4-14(11)26-17(27)15-16(18(21,22)23)25-8-7-24-15/h1-9H,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEJMLAPZVXPOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)NC(=O)C3=NC=CN=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyraziflumid | |
CAS RN |
942515-63-1 |
Source
|
Record name | Pyraziflumid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942515-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyraziflumid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942515631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRAZIFLUMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63QDM8XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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